molecular formula C17H22N4O4S B2976316 (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1904632-99-0

(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2976316
CAS No.: 1904632-99-0
M. Wt: 378.45
InChI Key: UERBPPANGMANSM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one" features a 1,4-diazepane core substituted with a sulfonyl-linked 1,2-dimethylimidazole moiety and an α,β-unsaturated ketone (enone) conjugated to a furan ring. The 1,2-dimethylimidazole group may enhance metabolic stability compared to unsubstituted imidazoles, while the furan ring contributes π-orbital interactions and moderate hydrophilicity .

Properties

IUPAC Name

(E)-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-14-18-16(13-19(14)2)26(23,24)21-9-4-8-20(10-11-21)17(22)7-6-15-5-3-12-25-15/h3,5-7,12-13H,4,8-11H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERBPPANGMANSM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its unique structural features, including a diazepane ring and sulfonyl groups, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Structural Characteristics

The compound's structure can be broken down into key components:

  • Imidazole Ring : Contributes to pharmacological properties.
  • Diazepane Structure : Influences interactions with biological targets.
  • Furan Moiety : May enhance biological activity through unique reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities due to its structural characteristics. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast its effects on biological systems. The predicted activities include:

Predicted ActivityDescription
AntimicrobialPotential inhibition of bacterial growth
AnticancerPossible effects on cancer cell proliferation
Anti-inflammatoryMay reduce inflammation in biological models

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar sulfonamide derivatives. The results indicated that compounds with imidazole and sulfonyl groups exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

Research focusing on similar compounds has demonstrated their potential in inhibiting cancer cell lines. For instance, derivatives with diazepane structures showed promising results in reducing the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells. In vivo studies indicated a significant reduction in tumor growth in xenograft models.

Anti-inflammatory Effects

Compounds with structural similarities have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. The involvement of the imidazole ring in these processes suggests that our compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the sulfonamide and diazepane moieties can significantly impact the biological activity of these compounds. For example:

Structural ModificationEffect on Activity
Substitution on ImidazoleEnhanced antimicrobial potency
Alteration of DiazepaneIncreased anticancer efficacy
Furan Ring VariationsModulation of anti-inflammatory effects

Comparison with Similar Compounds

(E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

  • Structural Differences : Replaces the 1,2-dimethylimidazole with a 3,5-dimethylpyrazole and substitutes furan with thiophene.
  • Impact: Electronic Effects: Pyrazole’s electron-withdrawing nature (vs. imidazole’s mixed electronic profile) may alter sulfonyl group reactivity and target binding .
  • Molecular Weight : 394.5 g/mol vs. estimated ~385 g/mol for the target compound .

1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone

  • Structural Differences: Substitutes the enone-furan system with a naphthalene-acetyl group.
  • Impact :
    • Steric Effects : The bulky naphthalene group may hinder binding to flat active sites but enhance aromatic stacking interactions .
    • Solubility : Reduced solubility due to naphthalene’s hydrophobicity (clogP ~3.2 vs. estimated ~2.5 for the target compound) .
  • Molecular Weight : 398.5 g/mol .

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Estimated) Pyrazole-Thiophene Analogue Naphthalene Derivative
Molecular Formula C₁₈H₂₃N₃O₄S C₁₇H₂₂N₄O₃S₂ C₂₀H₂₂N₄O₃S
Molecular Weight ~385 g/mol 394.5 g/mol 398.5 g/mol
clogP ~2.5 ~3.0 ~3.2
Hydrogen Bond Donors 1 (imidazole NH) 1 (pyrazole NH) 1 (imidazole NH)
Aromatic System Furan Thiophene Naphthalene

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using programs like ORTEP-3 or WinGX) would clarify conformational differences in the 1,4-diazepane ring between the target and its analogues .
  • Drug Likeness : The target compound’s lower molecular weight and clogP compared to its naphthalene analogue align better with Lipinski’s Rule of Five, suggesting improved oral bioavailability .
  • Computational Predictions : Molecular docking studies (referencing methodologies in ) could quantify binding affinity differences caused by furan vs. thiophene substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.